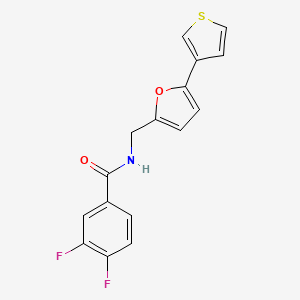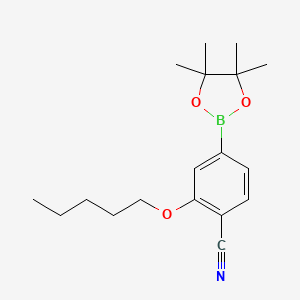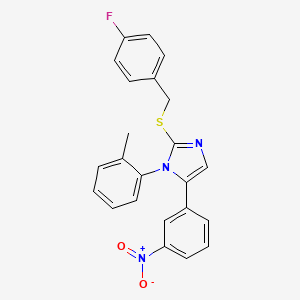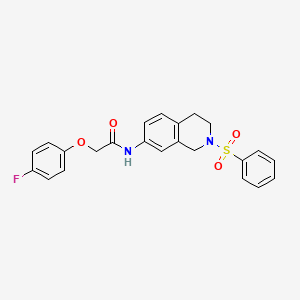![molecular formula C15H11FO3S B2456518 4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride CAS No. 140682-29-7](/img/structure/B2456518.png)
4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylprop-2-enoyl group attached to a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride typically involves the reaction of sulfonyl chlorides with fluoride sources. One common method is the chlorine-fluorine exchange reaction, where arenesulfonyl chlorides are treated with aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) under mild conditions . Another approach involves the use of phase transfer catalysts, such as 18-crown-6-ether, in acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by nucleophiles such as amines or alcohols.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, 18-crown-6-ether, and various nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a solvent like acetonitrile .
Major Products
The major products formed from these reactions are sulfonyl derivatives, which can have various functional groups attached to the sulfonyl moiety, depending on the nucleophile used .
Scientific Research Applications
4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in proteins, leading to the formation of stable sulfonyl-enzyme derivatives . This modification can inhibit the activity of enzymes, making the compound useful as a protease inhibitor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Phenylmethanesulfonyl fluoride (PMSF): A widely used serine protease inhibitor with similar inhibitory properties.
Diisopropyl fluorophosphate (DFP): Another serine protease inhibitor with a different structure but similar mechanism of action.
Uniqueness
4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and stability compared to other sulfonyl fluorides. Its ability to form stable sulfonyl-enzyme derivatives under mild conditions makes it particularly valuable in biochemical and medicinal research .
Properties
IUPAC Name |
4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3S/c16-20(18,19)14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWBMEVXILJEBV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)
ammonium iodide](/img/structure/B2456437.png)
![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2456439.png)

![(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide](/img/structure/B2456444.png)


![N-[2-(furan-2-yl)-2-methoxyethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2456449.png)
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2456451.png)
![8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2456452.png)
![3,6-dichloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B2456455.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2456456.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2456457.png)

